5-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
5-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a bromine atom, a dimethoxyphenyl group, and a thiazole ring attached to a thiophene carboxamide moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under basic conditions.
Coupling with Thiophene Carboxamide: The final step involves coupling the brominated thiazole with thiophene-2-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the bromine atom or the carbonyl group in the carboxamide moiety.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, 5-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its structural features suggest it could be effective in targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its incorporation into polymers or other materials could lead to advancements in technology.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the thiazole ring are key features that enable binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The dimethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide: Similar structure but with a benzamide moiety instead of thiophene.
5-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide: Chlorine atom instead of bromine.
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide: Lacks the bromine atom.
Uniqueness
The presence of the bromine atom in 5-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide distinguishes it from similar compounds, potentially enhancing its reactivity and biological activity. The combination of the thiazole and thiophene rings also contributes to its unique properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S2/c1-21-11-4-3-9(7-12(11)22-2)10-8-23-16(18-10)19-15(20)13-5-6-14(17)24-13/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMGDPHPCTXVQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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